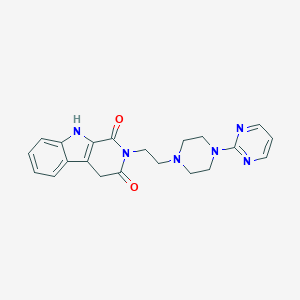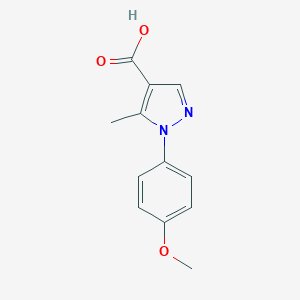
1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)-, also known as sulconazole, is a synthetic antifungal agent that is used to treat various fungal infections. It belongs to the class of azole antifungal agents and is structurally similar to other azoles such as ketoconazole and fluconazole. Sulconazole is a potent inhibitor of fungal growth and has been extensively studied for its antifungal properties.
Mechanism of Action
Sulconazole works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane and ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects:
Sulconazole has been shown to have low toxicity and is generally well tolerated by patients. It has a high affinity for fungal cells and has minimal effect on mammalian cells. Sulconazole is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Sulconazole has several advantages in lab experiments. It is highly effective against a wide range of fungal infections and has low toxicity. It is also easy to synthesize and can be obtained in high purity. However, 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- has some limitations as well. It is not effective against all types of fungal infections and may have limited activity against certain strains of fungi. It may also have some off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for the research on 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)-. One area of research is the development of new formulations of 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- that can improve its efficacy and reduce its side effects. Another area of research is the study of the mechanism of action of 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- and its interaction with fungal cells. This can help in the development of new antifungal agents that are more effective and have fewer side effects. Finally, the use of 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- in combination with other antifungal agents is an area of research that has the potential to improve the treatment of fungal infections.
Synthesis Methods
Sulconazole can be synthesized by reacting imidazole-2-methanol with 3,5-dichlorobenzene sulfinyl chloride in the presence of a base such as triethylamine. The reaction yields 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Scientific Research Applications
Sulconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has been used to treat superficial fungal infections such as ringworm, athlete's foot, and jock itch. It has also been used to treat systemic fungal infections such as candidiasis and aspergillosis.
properties
CAS RN |
178980-06-8 |
|---|---|
Molecular Formula |
C13H14Cl2N2O2S |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
[4-(3,5-dichlorophenyl)sulfinyl-5-propan-2-yl-1H-imidazol-2-yl]methanol |
InChI |
InChI=1S/C13H14Cl2N2O2S/c1-7(2)12-13(17-11(6-18)16-12)20(19)10-4-8(14)3-9(15)5-10/h3-5,7,18H,6H2,1-2H3,(H,16,17) |
InChI Key |
FGOGPGFFTGCMAW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N=C(N1)CO)S(=O)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC(C)C1=C(N=C(N1)CO)S(=O)C2=CC(=CC(=C2)Cl)Cl |
synonyms |
[4-(3,5-dichlorophenyl)sulfinyl-5-propan-2-yl-1H-imidazol-2-yl]methano l |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)


![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)



![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)

![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)


